2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
Overview
Description
The compound "2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile" is a derivative of the imidazole class, characterized by the presence of a 1H-imidazole ring substituted with chloro groups and an acetonitrile group. Imidazole derivatives are known for their diverse range of biological activities and applications in chemical synthesis.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 4,4'-bi-1H-imidazol-2-ones from 5-amino-alpha-imino-1H-imidazole-4-acetonitriles involves reactions with alkyl and aryl isocyanates, leading to intramolecular cyclization. This process is catalyzed by DBU and can yield various imidazole products depending on the starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their chemical reactivity and biological activity. For example, the structure of (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile was elucidated using IR, 1H NMR, and 13C NMR spectroscopy, and confirmed by X-ray analysis . Although this is not the exact compound , it demonstrates the importance of structural analysis in understanding the properties of chloro-substituted acetonitriles.
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions. For example, the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis can produce imidazo[1,2-a]pyridine derivatives, which have applications as fluorescent probes . Similarly, the synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles through a four-component condensation reaction showcases the reactivity of imidazole-related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as chloro and cyano groups can affect the compound's reactivity and stability. The basicity of imidazole derivatives can be high, as seen in the synthesis of organosuperbases from imidazole compounds, which are more basic than traditional phosphazene bases in acetonitrile . These properties are essential for the compound's potential applications in chemical synthesis and as biological agents.
Scientific Research Applications
Electrochemical Studies
A study by Soylemez et al. (2015) utilized a benzimidazole derivative, similar to 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, for electrochemical copolymerization with 3,4-ethylenedioxythiophene. This process, conducted in acetonitrile, led to the development of polymers with desirable optical and electrochromic properties, indicating potential applications in material science and electrochemical devices (Soylemez et al., 2015).
Metal-Based Chemotherapy
Navarro et al. (2000) explored the use of CuCl2 with derivatives of imidazole, including compounds structurally related to 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, in acetonitrile. This research was aimed at developing novel metal-based chemotherapeutic agents against tropical diseases, showcasing the potential of imidazole derivatives in medicinal chemistry (Navarro et al., 2000).
Synthesis of Novel Compounds
Goli-Garmroodi et al. (2015) reported the synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives, including 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, which were prepared in acetonitrile. These derivatives have potential applications in developing new compounds with unique properties for various scientific purposes (Goli-Garmroodi et al., 2015).
Development of Fluorophores
Muruganantham et al. (2019) synthesized fluorophores based on 1H-imidazole and 2-(1H-indol-3-yl)acetonitrile, demonstrating their potential in organic light-emitting diode (OLED) applications. This research highlights the role of imidazole derivatives in the development of materials with specific optical and electronic properties (Muruganantham et al., 2019).
Chemical Reactions and Interactions
Studies like those by McCullum et al. (1999) and Kouno et al. (1981) have investigated the reactions of imidazole derivatives with various agents in acetonitrile, providing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (McCullum et al., 1999), (Kouno et al., 1981).
Biological Activity and Pharmaceutical Applications
Research such as that by Mohareb et al. (2018) investigates the biological activity of benzimidazole derivatives, closely related to 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, demonstrating their potential in pharmacological and biological applications (Mohareb et al., 2018).
Future Directions
properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3/c6-4-5(7)10(2-1-8)3-9-4/h3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUIQPFFPQTJHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CC#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380961 | |
Record name | 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile | |
CAS RN |
159088-44-5 | |
Record name | 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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